2-(2,2-difluorocyclobutyl)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-difluorocyclobutyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C6H11F2N·HCl. It is a derivative of cyclobutane, featuring two fluorine atoms attached to the cyclobutyl ring and an ethanamine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-difluorocyclobutyl)ethan-1-amine hydrochloride typically involves the following steps:
Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through a cycloaddition reaction of suitable precursors.
Amination: The ethanamine group is introduced through a nucleophilic substitution reaction, where an appropriate amine precursor reacts with the fluorinated cyclobutane.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Rigorous testing for purity, stability, and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-difluorocyclobutyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the cyclobutyl ring or the ethanamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted cyclobutyl and ethanamine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,2-difluorocyclobutyl)ethan-1-amine hydrochloride is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(2,2-difluorocyclobutyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of its target pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,2-difluorocyclopropyl)ethan-1-amine hydrochloride
- 2-(2,2-difluorocyclopentyl)ethan-1-amine hydrochloride
- 2-(2,2-difluorocyclohexyl)ethan-1-amine hydrochloride
Uniqueness
2-(2,2-difluorocyclobutyl)ethan-1-amine hydrochloride stands out due to its unique cyclobutyl ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,2-difluorocyclobutyl)ethan-1-amine hydrochloride involves the reaction of 2,2-difluorocyclobutanone with ethylamine followed by reduction of the resulting imine to yield the target compound.", "Starting Materials": [ "2,2-difluorocyclobutanone", "ethylamine", "sodium borohydride", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: 2,2-difluorocyclobutanone is reacted with excess ethylamine in the presence of hydrochloric acid to form the imine intermediate.", "Step 2: The imine intermediate is reduced using sodium borohydride to yield the amine product.", "Step 3: The amine product is treated with hydrochloric acid to form the hydrochloride salt of the final compound, 2-(2,2-difluorocyclobutyl)ethan-1-amine hydrochloride." ] } | |
CAS-Nummer |
2613383-65-4 |
Molekularformel |
C6H12ClF2N |
Molekulargewicht |
171.61 g/mol |
IUPAC-Name |
2-(2,2-difluorocyclobutyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H11F2N.ClH/c7-6(8)3-1-5(6)2-4-9;/h5H,1-4,9H2;1H |
InChI-Schlüssel |
HLBQMMZOZFDIBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1CCN)(F)F.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.